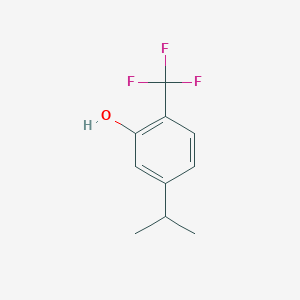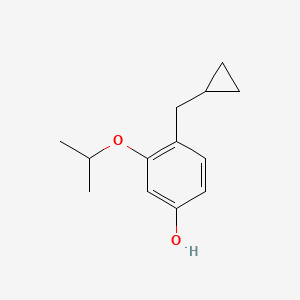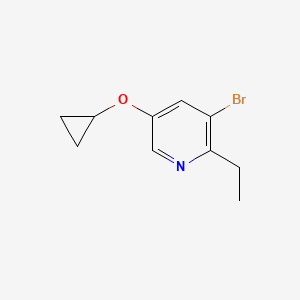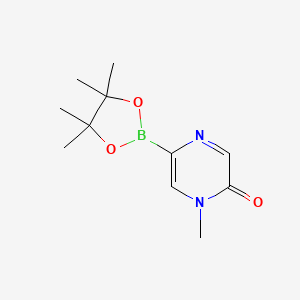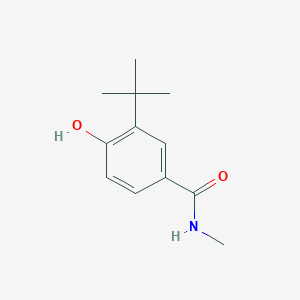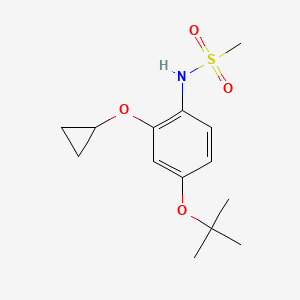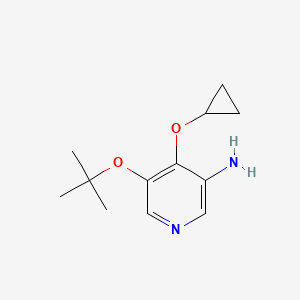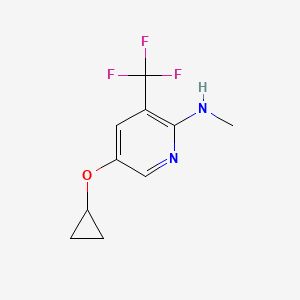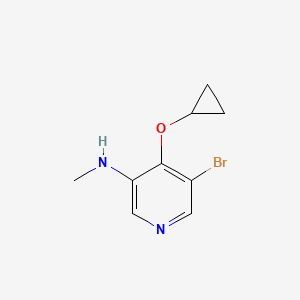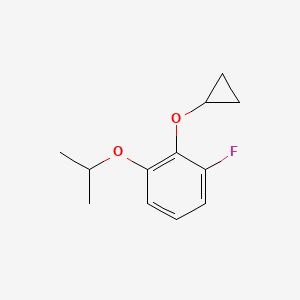
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is a derivative of benzene, featuring cyclopropoxy, fluoro, and isopropoxy substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the synthesis of various ligands and functionalized molecules .
Preparation Methods
The synthesis of 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :
Preparation of 1-Fluoro-3-isopropoxybenzene: This intermediate is synthesized by reacting 1-bromo-3-fluorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate.
Cyclopropanation: The intermediate 1-Fluoro-3-isopropoxybenzene is then subjected to cyclopropanation using a cyclopropyl halide (e.g., cyclopropyl bromide) and a strong base like sodium hydride to introduce the cyclopropoxy group.
Chemical Reactions Analysis
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene is a versatile building block in scientific research. Its applications include:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various downstream effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-3-isopropoxybenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Cyclopropoxy-2-fluoro-3-isopropylbenzene: This isomer has a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
1-Bromo-3-fluorobenzene: This compound is a precursor in the synthesis of this compound and can undergo similar substitution reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-fluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15FO2/c1-8(2)14-11-5-3-4-10(13)12(11)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
MJYOLVIUQCUKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


